2-Bromo-1-fluoro-4-iodobenzene

Physical Properties Purification Reaction Design

Select 2-Bromo-1-fluoro-4-iodobenzene (CAS 811842-30-5) for its unique 1,2,4-trihalogen substitution that delivers predictable orthogonal reactivity. Under mild Suzuki conditions, the iodine site couples first, followed by bromine activation—enabling precise, two-directional aromatic elaboration that is impossible with regioisomers such as 2-Bromo-4-fluoro-1-iodobenzene (CAS 202865-73-4). Its higher boiling point (243 °C vs. 225 °C for isomers) and distinct density provide thermal stability advantages in OLED and liquid crystal processing. Supplied at ≥98% purity. Ideal for pharmaceutical intermediate construction and radiochemical precursor development (¹⁸F, ⁷⁶Br, ¹²⁴I). 2–8 °C storage preserves integrity for sensitive applications.

Molecular Formula C6H3BrFI
Molecular Weight 300.89 g/mol
CAS No. 811842-30-5
Cat. No. B1272178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-fluoro-4-iodobenzene
CAS811842-30-5
Molecular FormulaC6H3BrFI
Molecular Weight300.89 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)Br)F
InChIInChI=1S/C6H3BrFI/c7-5-3-4(9)1-2-6(5)8/h1-3H
InChIKeyLHRMBQARSBULRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-fluoro-4-iodobenzene CAS 811842-30-5: Technical Specifications and Baseline Characterization for Procurement


2-Bromo-1-fluoro-4-iodobenzene (CAS 811842-30-5) is a tri-halogenated benzene derivative characterized by the presence of bromo, fluoro, and iodo substituents on a single aromatic ring . This compound class serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions . Its molecular formula is C₆H₃BrFI, with a molecular weight of 300.89 g/mol . The compound is typically supplied as a clear to pale yellow liquid or crystalline solid, with a purity specification of ≥98% (GC) . The distinct reactivity profile conferred by its specific halogen substitution pattern differentiates it from other regioisomers and alternative polyhalogenated building blocks, making it a valuable intermediate for constructing complex molecular architectures .

Why 2-Bromo-1-fluoro-4-iodobenzene Cannot Be Replaced by Generic Polyhalogenated Benzene Analogs


The selection of 2-Bromo-1-fluoro-4-iodobenzene over other tri-halogenated benzene regioisomers is critical for synthetic planning, as the specific positional arrangement of halogen atoms dictates both physical properties and chemical reactivity. Simple substitution with an alternative isomer such as 2-Bromo-4-fluoro-1-iodobenzene (CAS 202865-73-4) or 1-Bromo-4-fluoro-2-iodobenzene (CAS 202865-72-3) leads to measurable differences in boiling point, density, and potentially reaction outcomes due to altered electronic and steric environments . Furthermore, the unique 1,2,4-substitution pattern of the target compound provides a distinct orthogonal reactivity sequence for palladium-catalyzed cross-couplings, where the iodine site reacts preferentially over the bromine site, enabling precise, sequential functionalization that would be lost with a generic or incorrectly substituted alternative . The evidence below quantifies these differences to support informed procurement decisions.

Quantitative Differentiation of 2-Bromo-1-fluoro-4-iodobenzene (CAS 811842-30-5) from Closest Analogs


Comparative Boiling Point Analysis: 2-Bromo-1-fluoro-4-iodobenzene vs. 2-Bromo-4-fluoro-1-iodobenzene

The boiling point of 2-Bromo-1-fluoro-4-iodobenzene is reported as 243 °C . In contrast, the regioisomer 2-Bromo-4-fluoro-1-iodobenzene (CAS 202865-73-4) exhibits a boiling point of 225 °C . This 18 °C difference (approximately 8% higher for the target compound) reflects the impact of halogen positional arrangement on intermolecular forces and vapor pressure.

Physical Properties Purification Reaction Design

Density Comparison: 2-Bromo-1-fluoro-4-iodobenzene vs. 2-Bromo-4-fluoro-1-iodobenzene

The reported density of 2-Bromo-1-fluoro-4-iodobenzene is 2.281 g/cm³ , while the comparator 2-Bromo-4-fluoro-1-iodobenzene (CAS 202865-73-4) has a density of 2.33 g/cm³ . This represents a difference of 0.049 g/cm³, with the target compound being approximately 2.1% less dense.

Physical Properties Formulation Material Handling

Orthogonal Reactivity in Cross-Coupling: Iodine vs. Bromine Selectivity

In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond in 2-Bromo-1-fluoro-4-iodobenzene exhibits significantly higher reactivity than the carbon-bromine bond due to the lower bond dissociation energy of C-I compared to C-Br [1]. This established reactivity hierarchy (I > Br ≫ F) allows for selective, sequential functionalization of the iodine site first, followed by the bromine site, a synthetic advantage not available in compounds lacking this specific halogen complement .

Cross-Coupling Sequential Synthesis Regioselectivity

Purity and Analytical Characterization for Reproducible Research

Commercial sources specify a purity of ≥98% for 2-Bromo-1-fluoro-4-iodobenzene, as determined by GC analysis, with additional characterization including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm identity . While purity is a common procurement criterion, the explicit provision of detailed analytical data and the availability of Certificates of Analysis (CoA) differentiate reliable supply chains from those where purity may be unverified or variable .

Quality Control Reproducibility Analytical Standards

XLogP3-AA Lipophilicity Comparison with Regioisomer 1-Bromo-4-fluoro-2-iodobenzene

The computed lipophilicity parameter XLogP3-AA for 2-Bromo-1-fluoro-4-iodobenzene is reported as 3.4 [1]. Its regioisomer, 1-Bromo-4-fluoro-2-iodobenzene (CAS 202865-72-3), shares an identical XLogP3-AA value of 3.4 [2]. This demonstrates that while the positional arrangement of halogens does not alter overall lipophilicity for this pair, other physical properties (e.g., boiling point, density) differ, highlighting the need to evaluate multiple parameters when selecting among isomers.

Lipophilicity Drug Design ADME Properties

Storage and Stability: Light Sensitivity and Temperature Requirements

2-Bromo-1-fluoro-4-iodobenzene is reported to be light sensitive and requires storage at 2-8°C to ensure stability . The comparator 2-Bromo-4-fluoro-1-iodobenzene is also light sensitive but can be stored at room temperature . This difference in recommended storage temperature reflects a subtle but potentially impactful variation in thermal stability or degradation kinetics between regioisomers.

Storage Conditions Stability Handling

Optimal Application Scenarios for 2-Bromo-1-fluoro-4-iodobenzene CAS 811842-30-5 Based on Quantitative Differentiation


Sequential Cross-Coupling for Complex Pharmaceutical Intermediates

The orthogonal reactivity of iodine over bromine in palladium-catalyzed cross-couplings makes 2-Bromo-1-fluoro-4-iodobenzene ideal for constructing complex pharmaceutical intermediates. Researchers can first functionalize the iodine site under mild conditions (e.g., Suzuki coupling), followed by bromine activation in a subsequent step, enabling precise, two-directional elaboration of the aromatic core .

Synthesis of Fluorinated Liquid Crystals and Advanced Materials

The presence of a fluorine substituent, combined with the reactive bromo and iodo handles, positions this compound as a valuable precursor for fluorinated liquid crystals and OLED materials. The higher boiling point (243 °C vs. 225 °C for regioisomers) may offer a thermal stability advantage during high-temperature processing steps, while the density differential can influence formulation properties .

PET Radiotracer Precursor Development

The combination of halogen substituents provides multiple sites for late-stage functionalization with radioactive isotopes (e.g., ¹⁸F, ⁷⁶Br, ¹²⁴I). The 2-8°C storage requirement necessitates careful cold-chain management but ensures compound integrity for sensitive radiochemical applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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